Desisopropylatrazine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

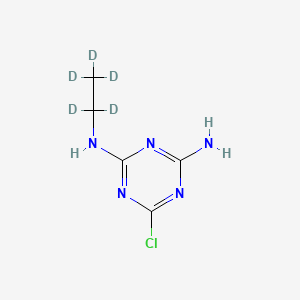

6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSCMCQBJAKW-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Desisopropylatrazine-d5 for Research Professionals

Core Concepts: Understanding Desisopropylatrazine-d5

This compound is a deuterated form of desisopropylatrazine, a known metabolite of the widely used herbicide, atrazine (B1667683).[1][2] Its chemical structure is 6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine.[3] The key feature of this compound is the replacement of five hydrogen atoms on the ethyl group with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis in research settings.[4]

Key Chemical Properties:

| Property | Value |

| Molecular Formula | C5H8ClN5 |

| Molecular Weight | 178.63 g/mol [3] |

| CAS Number | 1189961-78-1[1][5] |

| Synonyms | Atrazine-desisopropyl D5 (ethylamino D5), 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine[3] |

Primary Application in Research: The Role of an Internal Standard

In the field of analytical chemistry, particularly for environmental and biological monitoring, accurate quantification of substances is paramount. This compound serves as an invaluable tool for this purpose, primarily as an internal standard in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The rationale for using a deuterated internal standard lies in its chemical and physical properties, which are nearly identical to its non-labeled counterpart, desisopropylatrazine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This enables precise quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Atrazine Metabolism and the Formation of Desisopropylatrazine

Atrazine undergoes metabolism in the environment and in biological systems, primarily through dealkylation. One of the major metabolic pathways is the removal of the isopropyl group, leading to the formation of desisopropylatrazine.[6]

Experimental Protocols: Quantification of Atrazine and its Metabolites

The use of this compound is integral to various analytical methods for the detection and quantification of atrazine and its metabolites in different matrices, such as water and soil.[7][8][9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

A common technique for extracting and concentrating atrazine and its metabolites from water samples is Solid-Phase Extraction (SPE).

-

Sample pH Adjustment: Water samples are typically adjusted to a specific pH, for example, pH 3-4, before extraction.[8][9]

-

Cartridge Conditioning: An SPE cartridge, such as a C18 or a mixed-mode cation exchange cartridge, is conditioned with appropriate solvents.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge, where the analytes of interest are adsorbed.

-

Elution: The analytes are then eluted from the cartridge using a suitable solvent or a combination of solvents.[8][9]

-

Concentration: The eluate is concentrated, often under a stream of nitrogen, to a smaller volume before analysis.

Analytical Instrumentation: GC-MS and LC-MS/MS

The prepared sample extracts are analyzed using either GC-MS or LC-MS/MS.

-

Internal Standard Spiking: A known concentration of this compound is added to the sample extract just before analysis.[4][11]

-

Chromatographic Separation: The extract is injected into the chromatograph, where the analytes are separated based on their chemical properties.

-

Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The instrument is often operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[7][8][9]

Quantitative Data: Method Detection and Quantification Limits

The use of this compound as an internal standard contributes to achieving low detection and quantification limits for atrazine and its metabolites in various analytical methods.

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |

| Atrazine | GC/MSD | 0.050 ng | 0.10 ppb | Water[7] |

| Deethylatrazine (DEA) | GC/MSD | 0.050 ng | 0.10 ppb | Water[7] |

| Desisopropylatrazine (DIA) | GC/MSD | 0.050 ng | 0.10 ppb | Water[7] |

| Didealkylatrazine (DACT) | GC/MSD | 0.050 ng | 0.10 ppb | Water[7] |

| Atrazine | GC/MS | 0.03 - 0.07 µg/L (Estimated) | - | Soil Pore Water[10] |

| Atrazine | LC-MS/MS | - | 12 ng/L | Drinking Water[6] |

Conclusion

This compound is a critical analytical tool for researchers and scientists in environmental monitoring, toxicology, and drug metabolism studies. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based analyses of atrazine and its degradation products. The detailed experimental protocols and the ability to achieve low detection limits underscore its importance in modern analytical workflows.

References

- 1. This compound | 1189961-78-1 [chemicalbook.com]

- 2. Deisopropylatrazine | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desisopropyl Atrazine-d5 | C5H8ClN5 | CID 45038866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. who.int [who.int]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry [pubs.usgs.gov]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

Technical Guide: Desisopropylatrazine-d5 (CAS No. 1189961-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desisopropylatrazine-d5 is a deuterated analog of Desisopropylatrazine, a primary metabolite of the widely used herbicide, atrazine (B1667683).[1][2][3] Its deuteration makes it an ideal internal standard for quantitative analysis of atrazine and its metabolites in various matrices, particularly in environmental and biological samples, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its role in the metabolic pathway of atrazine, and detailed analytical methodologies for its application.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical and chemical properties very similar to its unlabeled counterpart. The key distinction is the replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group, resulting in a higher molecular weight. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1189961-78-1 | [6][7][8] |

| Molecular Formula | C₅H₃D₅ClN₅ | [6] |

| Molecular Weight | 178.63 g/mol | [6][7] |

| IUPAC Name | 6-chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine | [7] |

| Synonyms | Atrazine-desisopropyl D5 (ethylamino D5), 6-Chloro-N-(pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | [7] |

| Isotopic Enrichment | ≥99 atom % D | [9][10] |

| Purity | Typically ≥94.5% | [11] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Room temperature | [9][10] |

Atrazine Metabolism and the Formation of Desisopropylatrazine

Desisopropylatrazine is a significant metabolite formed during the degradation of atrazine in various organisms, including microorganisms and plants.[1][12][13][14] The metabolic breakdown of atrazine can occur through several pathways, with N-dealkylation being a primary route.[1][13][14] This process involves the removal of the isopropyl or ethyl group from the atrazine molecule. The removal of the isopropyl group results in the formation of Desisopropylatrazine.

Below is a simplified representation of the atrazine degradation pathway leading to Desisopropylatrazine.

Caption: Simplified metabolic pathway of atrazine degradation.

Application as an Internal Standard in Analytical Methods

The primary application of this compound is as an internal standard in quantitative analytical methods.[5] Its structural similarity to the analyte of interest (Desisopropylatrazine and other atrazine metabolites) ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. The known mass difference allows for accurate quantification by correcting for variations in sample recovery and instrument response.

Experimental Protocol: Analysis of Atrazine and Metabolites in Water using SPE and LC-MS/MS

This protocol is a representative example of how this compound is used in an analytical workflow for the determination of atrazine and its metabolites in water samples.

1. Sample Preparation and Fortification:

-

Collect a 500 mL water sample.

-

Add a known concentration of this compound internal standard solution to the sample. Other deuterated internal standards for other target analytes may also be added.

2. Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the fortified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the analytes and the internal standard from the cartridge using an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.[4]

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For this compound, a common transition would be m/z 179 -> 137.

-

5. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the analytes and a constant concentration of the internal standard.

-

The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Deisopropylatrazine | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. Desisopropyl Atrazine-d5 | C5H8ClN5 | CID 45038866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1189961-78-1 [chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. zeptometrix.com [zeptometrix.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Atrazine Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Atrazine Metabolism: A Technical Guide to the Formation of Desisopropylatrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of atrazine (B1667683), with a specific focus on the formation of its primary metabolite, desisopropylatrazine. The document outlines the key enzymatic players in this biotransformation, presents quantitative data on metabolic rates, details relevant experimental protocols, and provides visual representations of the core processes.

Introduction to Atrazine Metabolism

Atrazine, a widely used herbicide, undergoes extensive metabolism in various organisms, including mammals, plants, and microorganisms. The biotransformation of atrazine is a critical determinant of its persistence in the environment and its potential toxicological effects. The primary metabolic pathways involved in the detoxification of atrazine include N-dealkylation, hydroxylation, and glutathione (B108866) conjugation. The formation of desisopropylatrazine is a result of the N-dealkylation pathway, a key initial step in atrazine's breakdown.

In mammals, the liver is the primary site of atrazine metabolism, where a suite of cytochrome P450 (CYP) enzymes orchestrate its transformation.[1] These phase I reactions increase the water solubility of atrazine, facilitating its subsequent conjugation and excretion.

The N-Dealkylation Pathway and Formation of Desisopropylatrazine

The N-dealkylation of atrazine involves the removal of one of its two alkyl side chains, the ethyl or the isopropyl group, leading to the formation of desethylatrazine (DEA) and desisopropylatrazine (DIA), respectively.[2] This process is primarily catalyzed by cytochrome P450 monooxygenases.[3] The formation of desisopropylatrazine occurs through the specific removal of the isopropyl group from the atrazine molecule. Both DEA and DIA are considered major metabolites of atrazine in humans.[2]

Key Enzymes in Desisopropylatrazine Formation

In human liver microsomes, several CYP isoforms have been identified as being involved in the N-dealkylation of atrazine. The major contributors to the formation of desisopropylatrazine are:

-

CYP2C19: This isoform is a major contributor to the production of desisopropylatrazine.[2]

-

CYP3A4: While potentially less active on a per-enzyme basis, its high concentration in the human liver makes it a significant contributor to both desisopropylatrazine and desethylatrazine formation.[2]

-

CYP1A2: This enzyme is also involved in the N-dealkylation of atrazine.[2]

The relative contributions of these enzymes can vary among individuals due to genetic polymorphisms and induction or inhibition by other xenobiotics.

Quantitative Analysis of Atrazine Metabolism

The following table summarizes the metabolic activities of different human CYP isoforms in the formation of atrazine metabolites, providing a quantitative overview of their respective roles. The data is derived from in vitro studies using human liver microsomes and recombinant human CYP isoforms.

| CYP Isoform | Metabolite Formed | Metabolic Activity (pmol product/pmol CYP/min) | Reference |

| CYP1A2 | Desethylatrazine (DEA) | ~1.8 | [1] |

| Desisopropylatrazine (DIA) | ~0.5 | [1] | |

| CYP2C19 | Desethylatrazine (DEA) | ~0.8 | [1] |

| Desisopropylatrazine (DIA) | ~2.5 | [1] | |

| CYP3A4 | Desethylatrazine (DEA) | ~0.7 | [1] |

| Desisopropylatrazine (DIA) | ~1.0 | [1] | |

| CYP2D6 | Desethylatrazine (DEA) | ~0.3 | [1] |

| Desisopropylatrazine (DIA) | ~0.4 | [1] | |

| CYP2B6 | Desethylatrazine (DEA) | Not significant | [1] |

| Desisopropylatrazine (DIA) | ~0.2 | [1] | |

| CYP2C9 | Desethylatrazine (DEA) | Not significant | [1] |

| Desisopropylatrazine (DIA) | ~0.1 | [1] |

Note: The values presented are approximate and are intended to show the relative contributions of the different CYP isoforms based on published data.

Experimental Protocols

In Vitro Metabolism of Atrazine in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of atrazine and the formation of its metabolites, including desisopropylatrazine, using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Atrazine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (for analytical quantification)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, HLM, and atrazine at the desired concentration.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining atrazine and the formed metabolites, including desisopropylatrazine.

Heterologous Expression and Purification of Human CYP1A2 in E. coli

This protocol provides a general workflow for the expression and purification of recombinant human CYP1A2, a key enzyme in atrazine metabolism.

Materials:

-

E. coli expression strain (e.g., JM109, DH5α)

-

Expression vector containing the human CYP1A2 cDNA (e.g., pCWori+)[4][5]

-

Luria-Bertani (LB) medium

-

Ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

δ-Aminolevulinic acid (δ-ALA)

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, glycerol)

-

DNase I

-

Ultracentrifuge

-

Detergent for solubilization (e.g., sodium cholate, CHAPS)

-

Chromatography columns (e.g., DEAE-cellulose, Ni-NTA for His-tagged proteins)

-

Chromatography buffers (equilibration, wash, and elution buffers)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the E. coli expression strain with the CYP1A2 expression vector and select for transformants on ampicillin-containing LB agar (B569324) plates.

-

Expression Culture: Inoculate a starter culture and then a large-scale culture with a single colony. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG and supplement the medium with δ-ALA, a heme precursor. Continue to grow the culture at a lower temperature (e.g., 30°C) with shaking for 24-48 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using lysozyme and sonication or a French press. Add DNase I to reduce viscosity.

-

Membrane Preparation: Isolate the cell membranes, where the recombinant CYP1A2 is located, by ultracentrifugation.

-

Solubilization: Resuspend the membrane pellet and solubilize the CYP1A2 protein using a detergent.

-

Purification: Purify the solubilized CYP1A2 using a combination of chromatography techniques. For example, an initial purification step can be performed using DEAE-cellulose chromatography, followed by affinity chromatography if the protein is tagged (e.g., Ni-NTA for His-tagged CYP1A2).

-

Analysis: Analyze the purity of the eluted fractions by SDS-PAGE and quantify the CYP content using CO-difference spectroscopy.

Visualizations

Caption: Overview of the major metabolic pathways of atrazine.

Caption: Workflow for in vitro atrazine metabolism studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. High-level expression of functional human cytochrome P450 1A2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in High-Accuracy Environmental Analysis

A Technical Guide for Researchers and Scientists

In the field of environmental science, the precise and accurate quantification of pollutants is paramount for assessing environmental impact, ensuring regulatory compliance, and safeguarding public health. The complexity of environmental matrices, such as water, soil, and air, presents significant analytical challenges, including analyte loss during sample preparation and signal suppression or enhancement in the analytical instrument. To overcome these hurdles, the use of stable isotope-labeled internal standards, particularly deuterated standards, has become the gold standard for achieving reliable and reproducible results. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated standards in environmental analysis.

The Core Principle: Isotope Dilution Mass Spectrometry

The cornerstone of using deuterated standards is the isotope dilution mass spectrometry (IDMS) technique.[1][2][3][4][5] In this approach, a known quantity of a deuterated analog of the target analyte is added to the sample at the earliest stage of the analytical process. This "internal standard" is chemically identical to the native analyte but has a different mass due to the substitution of hydrogen atoms with deuterium.[4][6] Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation.[6][7]

Any loss of the native analyte during sample processing is mirrored by a proportional loss of the deuterated internal standard.[7] By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, which can differentiate between the two based on their mass difference, an accurate quantification of the original analyte concentration can be achieved, effectively correcting for matrix effects and variations in instrument response.[4][6][8]

Advantages of Deuterated Standards

The use of deuterated standards in environmental analysis offers several key advantages:

-

Enhanced Accuracy and Precision: By compensating for analyte loss and matrix effects, deuterated standards significantly improve the accuracy and precision of quantitative analysis.[8][9][10]

-

Improved Reproducibility: The internal standardization method ensures that results are consistent and reproducible across different samples and analytical runs.[7][9]

-

Mitigation of Matrix Effects: Complex environmental samples often contain co-extractive substances that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for effective correction.[4][11][12][13]

-

Robustness of Analytical Methods: The use of deuterated internal standards makes analytical methods more robust and less susceptible to variations in experimental conditions.[11][12][13]

Applications in Environmental Monitoring

Deuterated standards are employed in a wide range of environmental analyses for the quantification of various pollutants.

Volatile Organic Compounds (VOCs)

VOCs are common contaminants in drinking water and wastewater. Gas chromatography-mass spectrometry (GC-MS) coupled with the use of deuterated internal standards is a well-established method for their quantification.[14]

Table 1: Example of Deuterated Standards for VOC Analysis

| Analyte | Deuterated Internal Standard |

| 1,2-Dichloroethane | 1,2-Dichloroethane-d4 |

| Benzene | Benzene-d6 |

| Toluene | Toluene-d8 |

| Ethylbenzene | Ethylbenzene-d10 |

| Xylenes | Xylenes-d10 |

Polycyclic Aromatic Hydrocarbons (PAHs)

PAHs are a group of persistent organic pollutants that are formed during the incomplete combustion of organic materials.[15][16][17] They are frequently found in soil, sediment, and air.[15][17] Isotope-dilution GC-MS is the preferred method for the accurate quantification of PAHs in environmental matrices.[1][2][18]

Table 2: Common Deuterated PAHs Used as Internal Standards

| Analyte | Deuterated Internal Standard |

| Naphthalene | Naphthalene-d8 |

| Acenaphthene | Acenaphthene-d10 |

| Fluorene | Fluorene-d10 |

| Phenanthrene | Phenanthrene-d10 |

| Anthracene | Anthracene-d10 |

| Pyrene | Pyrene-d10 |

| Benzo[a]anthracene | Benzo[a]anthracene-d12 |

| Chrysene | Chrysene-d12 |

| Benzo[a]pyrene | Benzo[a]pyrene-d12 |

| Dibenzo[a,h]anthracene | Dibenzo[a,h]anthracene-d14 |

Per- and Polyfluoroalkyl Substances (PFAS)

PFAS are a class of synthetic chemicals that are highly persistent in the environment and have been linked to adverse health effects.[19] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods, such as EPA Method 1633, which mandate the use of isotopically labeled internal standards for the analysis of PFAS in various matrices.[20][21]

Table 3: Selected Isotopically Labeled Standards for PFAS Analysis (EPA Method 1633)

| Analyte | Extracted Internal Standard (EIS) |

| Perfluorobutanoic acid (PFBA) | ¹³C₄-PFBA |

| Perfluorooctanoic acid (PFOA) | ¹³C₈-PFOA |

| Perfluorooctanesulfonic acid (PFOS) | ¹³C₈-PFOS |

| Perfluorononanoic acid (PFNA) | ¹³C₉-PFNA |

| Perfluorodecanoic acid (PFDA) | ¹³C₆-PFDA |

| Perfluoroundecanoic acid (PFUnA) | ¹³C₇-PFUnA |

| Perfluorododecanoic acid (PFDoA) | ¹³C₈-PFDoA |

| N-methyl perfluorooctane (B1214571) sulfonamidoacetic acid (NMeFOSAA) | d₃-NMeFOSAA |

| N-ethyl perfluorooctane sulfonamidoacetic acid (NEtFOSAA) | d₅-NEtFOSAA |

Pesticides

The analysis of pesticide residues in environmental and food samples is critical for ensuring food safety and environmental protection.[22][23][24] Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards are powerful techniques for the sensitive and selective quantification of a wide range of pesticides.[25][26]

Table 4: Examples of Deuterated Pesticide Standards

| Analyte | Deuterated Internal Standard |

| Atrazine | Atrazine-d5 |

| Chlorpyrifos | Chlorpyrifos-d10 |

| Diazinon | Diazinon-d10 |

| Glyphosate | Glyphosate-¹³C₂,¹⁵N |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-D-d3 |

Experimental Protocols and Workflows

The successful implementation of deuterated standards in environmental analysis relies on well-defined experimental protocols. The following sections outline the general workflow and key considerations.

General Analytical Workflow

The use of deuterated standards is integrated into a multi-step analytical process, from sample collection to data analysis.

References

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 4. Isotope Dilution Standards → Area → Sustainability [esg.sustainability-directory.com]

- 5. m.youtube.com [m.youtube.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. udspub.com [udspub.com]

- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dl.astm.org [dl.astm.org]

- 15. agilent.com [agilent.com]

- 16. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 17. PAH Testing | PPB Analytical Inc. [ppbanalytical.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. agilent.com [agilent.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. epa.gov [epa.gov]

- 22. Detection of pesticides in environmental and food matrix: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. ijcap.in [ijcap.in]

- 24. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Navigating Precision: A Technical Guide to Desisopropylatrazine and its Deuterated Analog, Desisopropylatrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Desisopropylatrazine and its stable isotope-labeled counterpart, Desisopropylatrazine-d5. Primarily utilized in analytical chemistry, the key distinction between these two compounds lies in the strategic replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group of this compound. This isotopic labeling is fundamental to its role as an internal standard in isotope dilution mass spectrometry (IDMS), a powerful technique for achieving highly accurate and precise quantification of Desisopropylatrazine in complex matrices.

Core Principle: The Power of Isotope Dilution Mass Spectrometry

The fundamental difference in the application of Desisopropylatrazine and this compound stems from the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to a sample containing an unknown quantity of the native compound (Desisopropylatrazine). Because the labeled and unlabeled compounds are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

The mass spectrometer, however, can readily distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if matrix effects suppress or enhance the instrument's response.

In-Depth Technical Guide: Isotopic Labeling and Enrichment of Desisopropylatrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desisopropylatrazine-d5, a deuterated analog of the atrazine (B1667683) metabolite, desisopropylatrazine. It is primarily used as an internal standard in analytical testing, particularly for environmental and food safety applications. This document details its properties, a representative synthesis approach, and its application in analytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of desisopropylatrazine, where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When used as an internal standard, a known quantity of this compound is added to a sample prior to extraction and analysis. Because it behaves identically to the native analyte during sample preparation and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the target analyte, even in complex matrices where matrix effects can interfere with the analysis.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical properties and analytical specifications for this compound, compiled from various commercial and technical sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 6-Chloro-N2-(ethyl-1,1,2,2,2-d5)-1,3,5-triazine-2,4-diamine |

| Synonyms | Atrazine-desisopropyl-d5 (ethyl-d5) |

| CAS Number | 1189961-78-1 |

| Molecular Formula | C₅H₃D₅ClN₅ |

| Molecular Weight | 178.64 g/mol |

| Appearance | Solid (neat) |

| Storage Conditions | Room temperature, protected from light and moisture |

Table 2: Analytical Specifications of this compound

| Parameter | Specification |

| Isotopic Enrichment | ≥ 99 atom % D[1] |

| Chemical Purity | ≥ 94.5% |

| Primary Applications | Internal standard for LC-MS/MS and GC-MS analysis |

| Matrix Compatibility | Water (ground, surface, drinking), soil, food, and feed |

Isotopic Labeling and Enrichment: A Representative Synthesis Protocol

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general approach for the synthesis of isotopically labeled chlorotriazines can be outlined. The synthesis of ¹³C-labeled atrazine, for example, starts with a ¹³C-labeled precursor. A similar strategy would be employed for the deuteration of desisopropylatrazine, starting with a deuterated amine.

Principle: The synthesis involves the sequential reaction of cyanuric chloride with ammonia (B1221849) and a deuterated ethylamine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis.

Representative Experimental Protocol:

-

Reaction of Cyanuric Chloride with Ammonia:

-

Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and cooled to 0-5 °C.

-

An aqueous solution of ammonia is added dropwise while maintaining the temperature and pH. This results in the monosubstitution of a chlorine atom with an amino group, forming 2,4-dichloro-6-amino-1,3,5-triazine.

-

-

Reaction with Deuterated Ethylamine:

-

To the solution containing the monosubstituted triazine, ethylamine-d5 is added.

-

The reaction temperature is gradually increased to facilitate the second substitution reaction.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added concurrently to neutralize the hydrochloric acid formed during the reaction.

-

-

Purification and Isolation:

-

The reaction mixture is filtered to remove any inorganic salts.

-

The solvent is removed under reduced pressure.

-

The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

-

-

Characterization and Quality Control:

-

The final product is characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the position of the deuterium labels.

-

High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity.

-

Application in Analytical Methods

This compound is a critical component in various regulatory and research analytical methods for the detection and quantification of atrazine and its metabolites. Its use as an internal standard is documented in methods such as EPA Method 523 for the analysis of triazine pesticides in drinking water.[2]

Experimental Workflow for Sample Analysis using this compound as an Internal Standard:

The following diagram illustrates a typical workflow for the analysis of a water sample for desisopropylatrazine using this compound as an internal standard.

Caption: Analytical workflow for the quantification of desisopropylatrazine.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the atrazine metabolite, desisopropylatrazine, in various matrices. Its high isotopic enrichment and chemical purity make it an ideal internal standard for mass spectrometry-based analytical methods. While specific synthesis details are often proprietary, the general principles of isotopic labeling through the use of deuterated precursors are well-established. The use of this compound in validated analytical workflows, such as those outlined by regulatory agencies, ensures data of high quality and integrity for researchers, scientists, and drug development professionals.

References

Desisopropylatrazine-d5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of Desisopropylatrazine-d5, a deuterated analog of the atrazine (B1667683) metabolite, desisopropylatrazine. This isotopically labeled compound is crucial for its application as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based methods for environmental and biological monitoring of atrazine and its degradation products.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are essential for accurate mass spectrometry settings, solution preparation, and data interpretation.

| Property | Value | References |

| Molecular Formula | C₅H₃D₅ClN₅ | [1][2] |

| Alternate Molecular Formula | C₅H₈ClN₅ | [3][4] |

| Molecular Weight | 178.63 g/mol | [2][4] |

| Alternate Molecular Weight | 178.64 g/mol | [1] |

| CAS Number | 1189961-78-1 | [2] |

| Synonyms | 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine | [2] |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical methods to ensure the accuracy and precision of the quantification of atrazine and its metabolites in various matrices. Below is a detailed methodology for a typical experimental protocol involving its use.

Quantification of Atrazine and its Metabolites in Water Samples by GC/MS

This protocol outlines a method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection (GC/MSD).

1. Sample Preparation and Extraction:

-

Water samples are buffered to a pH of 10.

-

The samples are then partitioned in ethyl acetate.

-

A known amount of deuterated internal standard, such as this compound, is added to the sample prior to extraction to correct for matrix effects and variations in sample processing.

2. Chromatographic Separation:

-

The final extract is analyzed using a gas chromatography system equipped with a mass selective detector.

-

The GC is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

3. Quantification:

-

The limit of detection (LOD) for desisopropylatrazine is approximately 0.050 ng, with a limit of quantification (LOQ) around 0.10 ppb.[5]

-

Mean procedural recoveries for desisopropylatrazine are typically high, around 98%, with a standard deviation of about 16%.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of atrazine metabolites using an internal standard.

Caption: Workflow for Atrazine Metabolite Quantification.

References

- 1. This compound - CAS - 1007-28-9 (Unlabled) | Axios Research [axios-research.com]

- 2. scbt.com [scbt.com]

- 3. Deisopropylatrazine | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Desisopropyl Atrazine-d5 | C5H8ClN5 | CID 45038866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Desisopropylatrazine-d5 in Modern Pesticide Residue Analysis: A Technical Guide

An in-depth examination of the application of Desisopropylatrazine-d5 as a crucial internal standard for the accurate quantification of atrazine (B1667683) and its metabolites in environmental and biological matrices.

In the rigorous field of pesticide residue analysis, achieving accurate and precise quantification is paramount. The presence of complex sample matrices often introduces variability that can significantly impact analytical results. To counteract these challenges, the use of stable isotope-labeled internal standards has become a cornerstone of robust analytical methodologies. Among these, this compound, a deuterated analog of the atrazine metabolite desisopropylatrazine, serves as a vital tool for researchers and scientists. This technical guide provides a comprehensive overview of the function and application of this compound in pesticide residue studies, complete with detailed experimental protocols and data presentation.

Core Function: An Internal Standard for Enhanced Accuracy

This compound is primarily utilized as an internal standard in analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its chemical structure is nearly identical to its non-labeled counterpart, desisopropylatrazine, with the key difference being the replacement of five hydrogen atoms with deuterium (B1214612) on the ethyl group.[2][3] This subtle change in mass allows the mass spectrometer to differentiate it from the target analyte, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis.[1]

The fundamental principle behind using an internal standard is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.[1] By adding a known quantity of this compound to a sample at the beginning of the analytical workflow, any subsequent losses or variations will affect both the internal standard and the target analyte proportionally. The final quantification is then based on the ratio of the analyte's signal to the internal standard's signal, leading to more accurate and reproducible results.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper use.

| Property | Value | Source |

| CAS Number | 1189961-78-1 | [2][4][] |

| Molecular Formula | C₅H₃D₅ClN₅ | [4][6] |

| Molecular Weight | 178.63 g/mol | [2][4] |

| Synonyms | Atrazine-desisopropyl D5, 6-Chloro-N2-(ethyl-d5)-1,3,5-triazine-2,4-diamine | [2][3][4] |

Applications in Analytical Methodologies

This compound is a versatile internal standard applicable to a range of sample matrices and analytical techniques. Below is a summary of its application in published methods for the analysis of atrazine and its metabolites.

| Analytical Method | Matrix | Analytes Quantified | Recovery (%) | LOQ/LOD |

| GC-MSD | Ground, Surface, and Deionized Water | Atrazine, Deethylatrazine, Deisopropylatrazine, Didealkyatrazine | 95 - 100% | 0.10 µg/L (LOQ) |

| GC/MS | Drinking Water | Triazine Pesticides and Degradates | Not Specified | Not Specified |

| LC-MS/MS | Drinking Water | Atrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, Simazine | Not Specified | 0.25 ng/mL (Lowest Calibration Level) |

| GC/ITMS | Surface Water (Reservoir and River) | Atrazine, Deethylatrazine, Simazine | Not Specified | 38 ppt (B1677978) (MDL for Atrazine and Deethylatrazine) |

LOQ: Limit of Quantification, LOD: Limit of Detection, MDL: Method Detection Limit. Data synthesized from multiple sources.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible results. The following sections outline common methodologies where this compound is employed.

Solid-Phase Extraction (SPE) for Water Samples (Based on EPA Method 523)

This method is suitable for the extraction and concentration of triazine pesticides and their degradates from drinking water.

1. Sample Preparation:

-

Collect a 250 mL water sample.

-

Adjust the sample pH and dechlorinate using ammonium (B1175870) acetate.

-

Fortify the sample with isotopically enriched surrogates, including Atrazine-desisopropyl-d5(ethyl-d5), just prior to extraction.[7]

2. Solid-Phase Extraction:

-

Condition a 250 mg carbon solid-phase extraction (SPE) cartridge.

-

Pass the 250 mL water sample through the conditioned cartridge.[7]

3. Elution:

-

Dewater the cartridge with a small volume of methanol.[7]

-

Elute the analytes from the cartridge with 2 mL of ethyl acetate, followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture.[7]

4. Concentration and Analysis:

-

Dry the collected eluate using anhydrous sodium sulfate.[7]

-

Concentrate the extract to a final volume of 1.0 mL under a stream of nitrogen.[7]

-

Add other isotopically labeled internal standards, such as Atrazine-d5(ethyl-d5), if required by the specific method.[7]

-

Analyze the final extract using GC/MS.[7]

QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from a variety of solid matrices, including soil.

1. Sample Preparation:

-

Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, hydration with water may be necessary.

-

Add a known amount of the internal standard spiking solution, including this compound.

2. Extraction:

-

Add 10-15 mL of acetonitrile (B52724) (often with 1% acetic acid for the AOAC method).[8]

-

Add the appropriate QuEChERS extraction salts (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[9]

-

Shake vigorously for 1 minute and then centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent. A common combination for soil is anhydrous MgSO₄ and Primary Secondary Amine (PSA).

-

Shake for 30 seconds and then centrifuge.

4. Final Extract Preparation and Analysis:

-

Take an aliquot of the cleaned supernatant for analysis.

-

The extract can be directly injected into an LC-MS/MS system or may require solvent exchange for GC-MS analysis.

Visualizing the Workflow and Principles

To better illustrate the role of this compound, the following diagrams depict the analytical workflow and the principle of internal standard calibration.

References

- 1. mdpi.com [mdpi.com]

- 2. Desisopropyl Atrazine-d5 | C5H8ClN5 | CID 45038866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scbt.com [scbt.com]

- 6. This compound - CAS - 1007-28-9 (Unlabled) | Axios Research [axios-research.com]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. hpst.cz [hpst.cz]

- 9. gcms.cz [gcms.cz]

Atrazine Metabolites: A Technical Guide to Discovery, Analysis, and Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, analysis, and significance of atrazine (B1667683) metabolites. Atrazine, a widely used chlorotriazine herbicide, undergoes transformation in the environment and biological systems, leading to the formation of various metabolites.[1][2] Understanding the fate and toxicological profile of these metabolites is crucial for assessing the overall environmental and human health impact of atrazine use.

Discovery and Formation of Atrazine Metabolites

Atrazine's primary metabolic pathways involve N-dealkylation and hydrolysis.[2][3] In soil, microorganisms play a significant role in its degradation, while in plants and animals, metabolic processes lead to the formation of several key derivatives.[1][2][3]

The major chloro-s-triazine metabolites include:

-

Deethylatrazine (DEA): Formed by the removal of the ethyl group.

-

Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group.

-

Diaminochloroatrazine (DACT): Formed by the removal of both the ethyl and isopropyl groups.[3]

Another significant metabolite, particularly in groundwater, is hydroxyatrazine (HA) , which is formed through the hydrolysis of the chloro substituent.[3][4] In rats, over 25 metabolites have been identified, with the primary pathway being stepwise dealkylation to DACT.[3]

Below is a diagram illustrating the primary metabolic pathways of atrazine.

References

Methodological & Application

Application Note: Quantification of Desisopropylatrazine in Environmental Samples using Desisopropylatrazine-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of desisopropylatrazine, a primary degradation product of the herbicide atrazine (B1667683), in aqueous samples. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Desisopropylatrazine-d5 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1] Detailed experimental protocols for direct sample injection are provided, along with LC-MS/MS parameters and performance characteristics.

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[2] Its widespread use has led to the contamination of ground and surface waters with atrazine and its degradation products.[3] Desisopropylatrazine is one of the principal metabolites of atrazine and its presence in environmental samples is an indicator of atrazine contamination.[4] Accurate and reliable quantification of desisopropylatrazine is crucial for monitoring water quality and assessing potential environmental risks. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like this compound, is the gold standard for quantitative analysis in complex matrices due to its ability to compensate for sample preparation losses and instrumental variability.[1][5]

Experimental Protocols

This section outlines the necessary materials, reagents, and step-by-step procedures for the analysis of desisopropylatrazine using this compound as an internal standard.

Materials and Reagents

-

Desisopropylatrazine analytical standard

-

This compound (ethyl-d5) internal standard[6]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Autosampler vials

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desisopropylatrazine and this compound in methanol to prepare individual stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of desisopropylatrazine with a mixture of water and methanol to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 10 ng/mL) in the same solvent mixture as the calibration standards.

Sample Preparation: Direct Aqueous Injection

For many water samples, a simple dilution is sufficient, minimizing sample preparation time and potential for analyte loss.[5][7][8][9]

-

Collect water samples in clean, appropriate containers.

-

If samples contain particulate matter, centrifuge or filter through a 0.45 µm filter.

-

In an autosampler vial, combine 990 µL of the water sample with 10 µL of the internal standard spiking solution.

-

Vortex the vial to ensure thorough mixing.

-

The sample is now ready for LC-MS/MS analysis.

Alternative Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices

For samples with more complex matrices, a QuEChERS-based extraction may be necessary to reduce interferences.[10][11][12][13]

-

Place 10 mL of the water sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate amount of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and then centrifuge.

-

Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).

-

Vortex and centrifuge.

-

Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

-

Add the internal standard, and the sample is ready for injection.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[9] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[9] |

| Mobile Phase B | Methanol[9] |

| Flow Rate | 400 µL/min[9] |

| Injection Volume | 10 µL[14] |

| Column Temperature | 40 °C |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desisopropylatrazine | 174.1 | 132.1 | 20 |

| Desisopropylatrazine | 174.1 | 96.1 | 25 |

| This compound | 179.1 | 137.1 | 20 |

| This compound | 179.1 | 101.1 | 25 |

Note: The MRM transitions for this compound are predicted based on a 5 Dalton mass shift from the parent compound. Optimal values may need to be determined empirically.

Data Presentation

The following table summarizes the expected quantitative performance of the method.

| Parameter | Desisopropylatrazine |

| Linearity Range | 0.25 - 5.0 ng/mL[9] |

| Correlation Coefficient (r²) | > 0.99[9][10] |

| Limit of Detection (LOD) | 0.03 - 0.51 µg/L[10] |

| Limit of Quantification (LOQ) | 0.1 - 0.2 µg/L[10] |

| Recovery | 83 - 105%[10] |

| Precision (RSD) | < 15% |

Visualizations

Caption: LC-MS/MS workflow for the analysis of Desisopropylatrazine.

Caption: Relationship between Analyte and Internal Standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of desisopropylatrazine in aqueous samples. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in environmental monitoring and research applications. The direct injection protocol offers a high-throughput approach for cleaner samples, while the availability of QuEChERS provides a robust option for more complex matrices.

References

- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. cdc.gov [cdc.gov]

- 5. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. Direct aqueous injection LC-ESI/MS/MS analysis of water for 11 chloro- and thiomethyltriazines and metolachlor and its ethanesulfonic and oxanilic acid degradates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 13. mdpi.com [mdpi.com]

- 14. ruidera.uclm.es [ruidera.uclm.es]

Application Note: Quantification of Atrazine in Water by LC-MS/MS Using Desisopropylatrazine-d5 Internal Standard

Abstract

This application note presents a detailed protocol for the quantification of atrazine (B1667683), a widely used herbicide, in water samples. The method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. Desisopropylatrazine-d5 is utilized as an internal standard to ensure accuracy and precision. This robust and reliable method is suitable for environmental monitoring and water quality assessment, providing accurate quantification of atrazine at trace levels.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Due to its widespread use, persistence, and mobility in soil, atrazine is a common contaminant in ground, surface, and drinking water.[2] Classified as an endocrine disruptor, atrazine has been shown to interfere with the neuroendocrine system, potentially leading to adverse reproductive and developmental effects.[3][4] The primary mechanism of its endocrine-disrupting activity involves the hypothalamus-pituitary-gonadal (HPG) axis.[5] Consequently, regulatory bodies have set maximum contaminant levels (MCLs) for atrazine in drinking water, necessitating sensitive and accurate analytical methods for its monitoring.

This protocol details a highly selective and sensitive method for the quantification of atrazine in water samples using LC-MS/MS with this compound as an internal standard. The use of an isotopically labeled internal standard minimizes matrix effects and improves the accuracy and reproducibility of the quantification.

Experimental Protocol

Materials and Reagents

-

Atrazine standard (analytical grade)

-

This compound (isotopically labeled internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Water (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Glass fiber filters (0.7 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Filtration: Immediately upon receipt, filter water samples through a 0.70-µm glass-fiber depth filter.[6]

-

Internal Standard Spiking: Fortify a 200 mL aliquot of the filtered water sample with the this compound internal standard solution to achieve a final concentration of 5 ng/mL.[4]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of distilled water through the cartridge.[7]

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: Wash the cartridge with 10 mL of HPLC grade water to remove interfering substances. A 50% methanol/water wash can also be employed to minimize interferences.[8]

-

Cartridge Drying: Dry the cartridge under vacuum for approximately 15 minutes.[7]

-

Elution: Elute the retained analytes from the cartridge with 5 mL of ethyl acetate.[7]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the residue in 1 mL of a methanol/water (e.g., 50:50, v/v) solution for LC-MS/MS analysis.

Calibration Standards and Quality Control

-

Stock Solutions: Prepare individual stock solutions of atrazine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of atrazine by serial dilution of the stock solution with a methanol/water mixture.

-

Calibration Curve: Prepare calibration standards at concentrations ranging from 0.25 to 5.0 ng/mL by spiking the appropriate amount of atrazine working standard solution into blank water that has undergone the same extraction procedure.[4] Spike each calibration standard with this compound to a final concentration of 5 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: An HPLC system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[4] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[4] |

| Mobile Phase B | Methanol[4] |

| Flow Rate | 400 µL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| ESI Voltage | 3.5 kV[9] |

| Sheath Gas | 30 arbitrary units[9] |

| Auxiliary Gas | 10 arbitrary units[9] |

| Ion Transfer Tube Temperature | 350 °C[9] |

| Collision Gas | Argon at 1.5 mTorr[9] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atrazine | 216 | 174 | 16 |

| This compound | 179 | 137 | 17 |

| (Source: Adapted from Thermo Fisher Scientific Application Note 434)[9] |

Data Presentation

Table 3: Summary of Quantitative Data for Atrazine Analysis

| Parameter | Value | Reference(s) |

| Linearity Range | 0.25 - 5.0 ng/mL (ppb) | [4] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

| Limit of Detection (LOD) | 0.02 µg/L | [9] |

| Limit of Quantification (LOQ) | 0.10 µg/L | [10] |

| Recovery | 82.5% - 107.6% | [7] |

| Relative Standard Deviation (RSD) | < 10.0% | [7] |

Visualizations

Caption: Workflow for atrazine quantification in water samples.

Caption: Atrazine's disruptive effect on the HPG axis.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of atrazine in water samples. The use of solid-phase extraction for sample preparation effectively removes matrix interferences and concentrates the analyte, while the application of LC-MS/MS with a deuterated internal standard ensures high selectivity and accurate quantification. This protocol is well-suited for routine environmental monitoring and can be valuable for researchers and scientists in the field of environmental science and drug development.

References

- 1. prezi.com [prezi.com]

- 2. lcms.cz [lcms.cz]

- 3. Mechanisms of Neurotoxicity Associated with Exposure to the Herbicide Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. "Putative Mechanisms of Atrazine's Toxic Interactions" by Allison Schmidt [open.clemson.edu]

- 8. epa.gov [epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for GC-MS Analysis of Triazine Herbicides Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of triazine herbicides in environmental samples by Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a deuterated internal standard. The use of a deuterated standard, such as Atrazine-d5, is a robust method to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

Triazine herbicides, such as atrazine (B1667683), simazine, and propazine, are widely used in agriculture for weed control.[1] Their potential for environmental contamination of water sources necessitates sensitive and reliable analytical methods for their detection and quantification.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds.[2][3] The incorporation of a deuterated internal standard, which is chemically similar to the analytes but has a different mass, allows for accurate quantification by compensating for analyte loss during sample preparation and instrumental variability.[4][5]

Experimental Protocols

This section details the step-by-step procedure for the analysis of triazine herbicides in water samples, from sample preparation to GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration of triazine herbicides from water samples.[2][4]

Materials:

-

Water sample (250 mL)[6]

-

Deuterated internal standard solution (e.g., Atrazine-d5)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or carbon-based)[2][4][6]

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas evaporator

-

Autosampler vials

Procedure:

-

Sample Fortification: Add a known amount of the deuterated internal standard (e.g., Atrazine-d5) to each 250 mL water sample.[4][6]

-

Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by reagent water.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Cartridge Dewatering: After loading, dewater the cartridge with a small volume of methanol.

-

Elution: Elute the trapped analytes and the internal standard from the cartridge. A common elution solvent mixture is ethyl acetate followed by a 9:1 (v:v) mixture of dichloromethane and methanol.

-

Drying and Concentration: Dry the collected eluate by passing it through anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., near dryness) using a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract to a final volume of 1.0 mL with an appropriate solvent (e.g., ethyl acetate or a mixture of n-hexane and ethanol).[7] Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, TG-5SilMS, or similar).[3]

-

Mass Spectrometer (MS) detector, capable of operating in both full scan and selected ion monitoring (SIM) modes.[4][6]

GC-MS Parameters:

| Parameter | Setting |

| Injection Mode | Splitless (e.g., 1 µL injection volume)[3][6] |

| Injector Temperature | 275 °C[3] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min)[3] |

| Oven Temperature Program | Initial temperature of 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[3][6] |

| Transfer Line Temperature | 300 °C[3] |

| Ion Source Temperature | 225 °C[3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |

| MS Acquisition Mode | Full Scan for initial identification, Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4][6] |

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance data for the GC-MS analysis of triazine herbicides.

Table 1: Method Validation Parameters

| Parameter | Performance | Reference |

| Linearity (r²) | >0.99 | [6] |

| Accuracy (Recovery) | 95% - 100% | [4] |

| Precision (%RSD) | 5.5% - 10% | [4] |

| Limit of Detection (LOD) | 0.01 - 0.10 µg/L | [4][5] |

| Limit of Quantification (LOQ) | 0.03 - 2.1 µg/L | [6][7] |

Table 2: Recovery Data for Selected Triazine Herbicides

| Compound | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |

| Atrazine | 96 | 6.9 | [4][8] |

| Deethylatrazine (DEA) | 96 | 5.5 | [4][8] |

| Deisopropylatrazine (DIA) | 95 | 6.8 | [4][8] |

| Didealkylatrazine (DDA) | 100 | 10 | [4][8] |

| Simazine | 104 | Not Specified | [5] |

| Propazine | 103 | Not Specified | [5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

Caption: Workflow for GC-MS analysis of triazine herbicides.

Conclusion

The described GC-MS method using a deuterated internal standard provides a reliable and accurate approach for the quantification of triazine herbicides in environmental water samples. The detailed protocol and performance data presented herein serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and analytical chemistry. The use of a deuterated standard is critical for achieving high-quality data by correcting for matrix effects and variations in the analytical process.

References

- 1. agilent.com [agilent.com]

- 2. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry in Pesticide Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS) for Pesticide Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances, including pesticide residues in various matrices.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (the internal standard) to a sample.[1] This "isotopically enriched" standard is chemically identical to the native analyte, ensuring it behaves similarly during sample preparation, extraction, and analysis.[2] By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, it is possible to accurately calculate the concentration of the analyte in the original sample.[2] This method effectively compensates for analyte loss during sample processing and mitigates matrix effects, which are common challenges in complex samples like food and environmental matrices.[3]

IDMS is considered a primary (or reference) method of measurement due to its high metrological standing.[1] When coupled with highly selective and sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), IDMS provides a robust and reliable workflow for pesticide residue analysis, ensuring compliance with stringent regulatory limits.[4][5]

Principle of Isotope Dilution

The fundamental concept of isotope dilution is the alteration of the natural isotopic composition of the analyte in a sample by adding a known quantity of an isotopically enriched standard. The subsequent measurement of the new isotopic ratio in the mixture allows for the calculation of the unknown amount of the analyte.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the quantification of multiclass pesticide residues in a representative food matrix (e.g., fruits and vegetables) using IDMS with a QuEChERS extraction and LC-MS/MS analysis.

Materials and Reagents

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS salt and dSPE kits are recommended.

-